molecular formula C14H15ClN2 B13075244 4-(4-Butylphenyl)-2-chloropyrimidine

4-(4-Butylphenyl)-2-chloropyrimidine

Cat. No.: B13075244
M. Wt: 246.73 g/mol
InChI Key: QTEOWVLQBXDDQO-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products

    Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying biological pathways and enzyme functions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butylphenyl)-2-aminopyrimidine
  • 4-(4-Butylphenyl)-2-thiolpyrimidine
  • 4-(4-Butylphenyl)-2-methoxypyrimidine

Uniqueness

4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-(4-butylphenyl)-2-chloropyrimidine

InChI

InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3

InChI Key

QTEOWVLQBXDDQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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